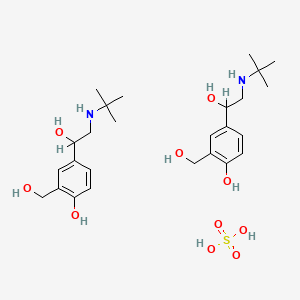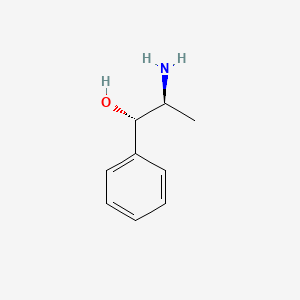
Cathine
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: Cathine can be synthesized through various methods. One common synthetic route involves the reduction of cathinone, another compound found in khat. The reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from khat leaves. The leaves are dried and then subjected to solvent extraction processes to isolate this compound. The extracted compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cathine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cathinone.
Reduction: Cathinone can be reduced to form this compound.
Substitution: Various substitution reactions can occur on the phenyl ring of this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro groups.
Major Products:
Oxidation: Cathinone.
Reduction: this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Cathine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and its potential neurotoxic properties.
Medicine: Investigated for its appetite suppressant properties and potential use in treating obesity.
Industry: Used in the production of certain pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
Cathine is structurally and functionally similar to several other compounds:
Cathinone: The precursor to this compound, with stronger stimulant effects.
Ephedrine: Shares similar stimulant properties but differs in its chemical structure.
Amphetamine: A more potent stimulant with a higher potential for abuse
Uniqueness of this compound: this compound is unique in its relatively mild stimulant effects compared to its analogs. It has approximately 7-10% the potency of amphetamine, making it less likely to be abused while still providing therapeutic benefits .
Comparison with Similar Compounds
- Cathinone
- Ephedrine
- Amphetamine
Properties
CAS No. |
36393-56-3 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-1-phenylpropan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 |
InChI Key |
DLNKOYKMWOXYQA-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N |
Color/Form |
White, crystalline powder |
melting_point |
77.5-78 °C |
solubility |
0.13 M Freely soluble in water and alcohol In water, 1.49X10+5 mg/L at 25 °C (est) |
vapor_pressure |
8.67X10-4 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


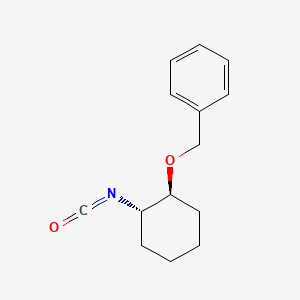
![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3424631.png)
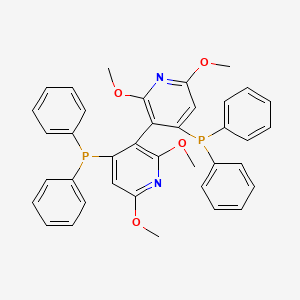
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)


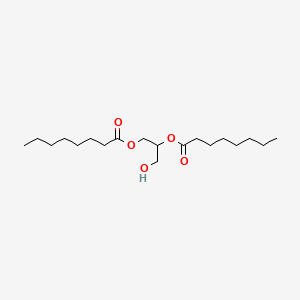

![2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]indole](/img/structure/B3424677.png)
![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3424696.png)
